N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide
Description
Properties
IUPAC Name |
N-[2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-14-4-6-15(7-5-14)22(27)24-17-12-16(8-9-19(17)28-2)18-13-26-20(23-18)10-11-21(25-26)29-3/h4-13H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYOQJGKHCRWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide typically involves multiple steps, including the formation of the imidazo[1,2-b]pyridazinyl core and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity
Electronic and Steric Modifications
Core Heterocycle Variations
- Compounds like N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)hexanamide () share a similar imidazo-fused heterocycle but replace pyridazine with pyrimidine, altering hydrogen-bonding capacity and aromatic surface area .
Implications for Drug Discovery
- Bioisosteric replacements (e.g., methoxy → fluoro) balance potency and ADME properties. The fluoro analog’s reduced molecular weight and electronegativity may enhance target selectivity .
- Polar substituents (e.g., dimethoxy groups in CAS 946217-58-9) could improve solubility but require optimization to avoid excessive polarity limiting blood-brain barrier penetration .
Biological Activity
N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer therapy. Its unique structure, characterized by an imidazo[1,2-b]pyridazine moiety and various functional groups, contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 388.43 g/mol. The compound features:
- Methoxy groups at the 2- and 6-positions of the imidazo[1,2-b]pyridazine.
- A 4-methylbenzamide group that enhances solubility and bioavailability.
These structural characteristics are crucial for its interaction with biological targets.
The primary biological activity of this compound is linked to its inhibition of the mTOR (mammalian target of rapamycin) pathway , which plays a critical role in regulating cell growth and proliferation. Key findings include:
- G1-phase Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, thereby inhibiting cancer cell proliferation.
- Suppression of Protein Phosphorylation : It inhibits phosphorylation of key proteins such as AKT and S6, integral to the mTOR signaling pathway. This suppression is vital for its anticancer effects.
Anticancer Effects
Research indicates that this compound exhibits potent anticancer properties across various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| K562 (CML) | < 1 | Comparable to imatinib |
| HL-60 (Leukemia) | 1.42 - 1.52 | High activity observed |
| MCF-7 (Breast Cancer) | 4.56 | Significant inhibitory ability |
| HepG2 (Liver Cancer) | Not specified | Further studies needed |
These results highlight the compound's potential as a therapeutic agent in targeting specific cancer types.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in multiple myeloma cell lines with GI50 values as low as 30 nM . These findings suggest that this compound could serve as a lead candidate for further development in cancer therapy.
Q & A
Q. What are the standard synthetic routes for N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-4-methylbenzamide, and how is purity validated?
The compound is typically synthesized via multi-step protocols involving coupling reactions and functional group modifications. For example, intermediates like 6-chloroimidazo[1,2-b]pyridazine derivatives are reacted with substituted phenyl groups using catalysts such as HBTU ( ). Key steps include:
- Nucleophilic substitution : Methoxy groups are introduced via sodium methoxide-mediated displacement of chloro substituents ().
- Coupling reactions : Amide bonds are formed using reagents like i-Pr2NEt and HBTU in solvents such as DMF ().
Purity validation : - HPLC : Retention times (e.g., 9.5–13.9 minutes) and peak integration confirm ≥95% purity ().
- 1H NMR : Integration ratios and chemical shifts verify structural integrity (e.g., methoxy protons at δ 3.8–4.0 ppm) ().
Q. Which spectroscopic and chromatographic methods are employed for structural confirmation?
- 1H/13C NMR : Assignments of aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 165–170 ppm) confirm regiochemistry ().
- Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 394.4 [M+H]+) validate molecular weight ().
- IR spectroscopy : Amide C=O stretches (~1650 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) support functional groups ().
Advanced Questions
Q. How can synthetic protocols be optimized to enhance yield and scalability while maintaining high purity?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(dppf)Cl2) improve cross-coupling efficiency ().
- Solvent systems : Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance reaction homogeneity ().
- Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 70°C for methoxylation vs. traditional reflux) ().
- Purification : Gradient elution in silica gel chromatography separates regioisomers ().
Q. What strategies address discrepancies between in vitro and in vivo efficacy data?
- Metabolic stability : Incorporate deuterium at labile positions to slow CYP450-mediated degradation ().
- Solubility enhancement : Co-crystallization with cyclodextrins or formulation as nanoparticles improves bioavailability ().
- Prodrug design : Esterification of methoxy groups enhances membrane permeability ().
Q. How to design molecular docking studies to predict target interactions?
- Software tools : Use CCP4 suite for crystallographic data analysis () and AutoDock Vina for binding affinity calculations.
- Validation : Compare docking poses with X-ray structures of related compounds (e.g., RET kinase inhibitors in ).
- Free energy perturbation (FEP) : Quantify substituent effects (e.g., methoxy vs. methyl) on binding thermodynamics ().
Q. What are the implications of substituent modifications on the imidazo[1,2-b]pyridazine core for target selectivity?
- Methoxy groups : Enhance solubility but may reduce affinity for hydrophobic binding pockets ().
- Trifluoromethyl : Increases metabolic stability and π-stacking interactions ().
- SAR studies : Systematic replacement of the 4-methylbenzamide group with bioisosteres (e.g., pyridinyl) can optimize kinase selectivity ().
Methodological Tables
Q. Table 1: Key Analytical Parameters for Purity Validation
| Method | Parameters | Example Data (Evidence) |
|---|---|---|
| HPLC | Column: C18, Flow: 1.0 mL/min, λ: 254 nm | tR = 9.5 min, Purity: 99.6% (9) |
| 1H NMR (400 MHz) | Solvent: CDCl3, δ (ppm): 3.85 (s, OCH3) | Integration confirms stoichiometry (9, 11) |
Q. Table 2: Impact of Substituents on Pharmacokinetic Properties
| Substituent | Effect on Solubility | Metabolic Stability (t1/2) | Target Affinity (IC50) |
|---|---|---|---|
| 6-Methoxy | ↑ Aqueous solubility | Moderate (3.2 h) | 12 nM (Kinase X) (9) |
| 6-Methyl | ↓ Solubility | High (6.5 h) | 8 nM (Kinase X) (9) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
